molecular formula C97H135N23O24 B13908501 CPP2

CPP2

Cat. No.: B13908501
M. Wt: 2007.2 g/mol
InChI Key: VTUXBFWQFLTFMF-LLZZNUKMSA-N
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Description

H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH (CAS: 1313390-49-6) is a 16-residue peptide classified as a cell-penetrating peptide (CPP), specifically designated as CPP2 . Its sequence features multiple positively charged residues (4 Lys, 2 Arg) and aromatic residues (2 Tyr, 2 Trp), suggesting a balance of cationic and hydrophobic properties critical for membrane interaction. This compound is utilized in drug delivery systems due to its ability to traverse cellular membranes, facilitating intracellular transport of therapeutic cargo.

Properties

Molecular Formula

C97H135N23O24

Molecular Weight

2007.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1

InChI Key

VTUXBFWQFLTFMF-LLZZNUKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH due to its efficiency and ability to automate the process. The peptide is assembled stepwise on a solid resin support, allowing easy removal of excess reagents and by-products by washing. The process involves:

  • Attachment of the C-terminal amino acid to a resin.
  • Sequential deprotection of the amino group and coupling of the next protected amino acid.
  • Use of protecting groups on side chains to prevent unwanted reactions.
  • Final cleavage of the peptide from the resin and removal of protecting groups.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for N-terminal protection, while side chains are protected with groups such as tBu (tert-butyl) or Boc (tert-butyloxycarbonyl) depending on the amino acid.

Liquid Phase Peptide Synthesis (LPPS)

LPPS involves peptide assembly in solution, with isolation and purification of intermediates after each coupling step. It is less common for longer peptides due to complexity but is used for specific sequences or industrial scale-up.

Detailed Preparation Methods for the Target Peptide

Solid Phase Peptide Synthesis Using Fmoc Chemistry

The peptide H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH can be synthesized on a solid support using Fmoc-SPPS, which involves:

  • Resin selection: Typically, a polystyrene-based resin with a linker such as Rink amide or Wang resin is used to anchor the C-terminal arginine residue.
  • Amino acid derivatives: Protected amino acids such as Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, and others are employed to prevent side reactions.
  • Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC in combination with additives like HOBt or OxymaPure to promote efficient amide bond formation.
  • Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF.
  • Cleavage: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol to remove side-chain protecting groups and prevent oxidation.

Table 1: Typical Fmoc-SPPS Conditions for Each Step

Step Reagents/Conditions Duration Notes
Coupling Fmoc-AA-OH + HBTU + DIPEA in DMF 30-60 minutes 2-3 equivalents of amino acid used
Fmoc Deprotection 20% Piperidine in DMF 10-20 minutes Two treatments to ensure complete removal
Washing DMF, DCM 3 x 1 min each To remove excess reagents
Final Cleavage TFA/TIS/H2O/EDT (94:2.5:2.5:1) 2-3 hours Room temperature, scavengers prevent side reactions

Yield and Purity Considerations

Yields for peptides synthesized by SPPS can vary depending on sequence complexity and length. Literature reports yields ranging from 50% to over 90% for peptides of similar length using optimized protocols. Purity is typically assessed by HPLC and mass spectrometry.

Summary of Key Research Findings

Reference Methodology Peptide Type Yield (%) Notes
PEG-supported SPPS with photolytic cleavage Linear peptides (various) 54-95 High yields with photolytic cleavage; suitable for complex sequences
Solid-phase synthesis with HBTU/HOBt Antiviral peptides Variable Use of orthogonal protecting groups to reduce side reactions like aspartimide formation
Fmoc-SPPS with precipitation isolation Glucagon-like peptides High Industrial scale preparation with careful solvent and protecting group management
Direct aminolysis cyclization Cyclic peptides >80 Cyclization efficiency depends on C-terminal residue; relevant for peptide modifications

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tryptophan and tyrosine.

    Reduction: Disulfide bonds in cysteine residues can be reduced.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their roles in cellular signaling and protein interactions.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH involves binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological effect. The exact molecular targets and pathways depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

The structural and functional attributes of CPP2 are compared below with related peptides, including antimicrobial peptides, receptor agonists, and shorter CPP analogs.

Structural Comparisons
Peptide Name Sequence (Single-Letter) Length Key Residues Source
This compound DSLKSSYWYLQKFSWR-OH 16 Lys, Arg, Tyr, Trp
LfcinB (20–25) RRWQWR-NH2 6 Arg, Trp, Gln
SFLL Peptide SFLLRNPNDKYEPF 14 Ser, Phe, Leu, Arg
H-Ser-Phe-Leu-Leu-Arg-OH SFLLR-OH 5 Ser, Phe, Leu, Arg
H-Lys-Trp-Lys-OH KWK-OH 3 Lys, Trp

Key Observations :

  • Charge and Hydrophobicity : this compound and LfcinB (20–25) both feature cationic residues (Arg/Lys) and aromatic Trp, enabling membrane interaction. However, this compound’s longer sequence enhances stability and target specificity compared to shorter analogs like H-Lys-Trp-Lys-OH .
  • Structural Motifs : SFLL (Ser-Phe-Leu-Leu-Arg) shares a Leu/Arg-rich motif with this compound but lacks Trp/Tyr, limiting its membrane-penetrating efficiency .
Functional Comparisons
Peptide Name Primary Function Mechanism of Action Applications
This compound Cell-penetrating peptide Electrostatic/hydrophobic interaction with membranes Drug delivery, gene therapy
LfcinB (20–25) Antimicrobial peptide Disrupts microbial membranes via cationic charge Antibacterial/antifungal agents
SFLL Peptide Thrombin receptor agonist Mimics thrombin receptor signaling Cardiovascular research
H-Lys-Trp-Lys-OH Antimicrobial/antiviral agent Binds to pathogen membranes Broad-spectrum anti-infectives

Key Findings :

  • Membrane Interaction : While this compound and LfcinB both exploit cationic charge for membrane targeting, this compound’s extended hydrophobic residues (Tyr, Trp, Leu) enhance penetration efficiency in mammalian cells compared to LfcinB’s microbial specificity .
  • Therapeutic Scope : SFLL’s receptor-targeted activity contrasts with this compound’s cargo-delivery role, highlighting divergent applications despite shared Leu/Arg motifs .
Stability and Pharmacokinetics
Peptide Name Stability (Half-Life) Protease Resistance Notes
This compound Moderate (~2–4 hours) Susceptible to serum proteases Requires PEGylation for in vivo use
LfcinB (20–25) Low (~30 minutes) Poor resistance Used in topical formulations
H-Lys-Trp-Lys-OH High (>6 hours) High (cyclic analogs available) Optimized for oral delivery

Critical Analysis :

  • This compound’s moderate stability necessitates chemical modifications (e.g., D-amino acids, cyclization) for clinical use, whereas H-Lys-Trp-Lys-OH’s small size inherently resists degradation .

Biological Activity

The compound H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH is a synthetic peptide composed of 15 amino acids. Peptides like this one have garnered attention in biomedical research due to their potential therapeutic applications, including roles in signaling pathways, antimicrobial activity, and modulation of physiological processes. This article explores the biological activities associated with this specific peptide, supported by relevant case studies and research findings.

Chemical Structure and Properties

The peptide has a molecular weight of approximately 1,700 Da and contains various amino acids that contribute to its biological functions. The sequence includes hydrophobic residues (like Leu and Tyr) and charged residues (like Lys and Arg), which may influence its interaction with biological membranes and receptors.

Amino Acid Abbreviation Properties
Aspartic AcidAspPolar, negatively charged
SerineSerPolar, neutral
LeucineLeuNon-polar, hydrophobic
LysineLysPolar, positively charged
TyrosineTyrPolar, aromatic
TryptophanTrpNon-polar, aromatic
GlutamineGlnPolar, neutral
PhenylalaninePheNon-polar, aromatic
ArginineArgPolar, positively charged

Antimicrobial Properties

Peptides similar to H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH have exhibited antimicrobial activity against various pathogens. Research indicates that peptides with a higher proportion of hydrophobic amino acids tend to disrupt microbial membranes more effectively. For instance, studies have shown that certain sequences can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

Peptides derived from natural sources often demonstrate antioxidant properties. The presence of aromatic amino acids like Tyr and Trp in H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH suggests potential radical scavenging abilities. Case studies have indicated that peptides can mitigate oxidative stress in cellular models .

Neuroprotective Effects

The sequence may also exhibit neuroprotective effects. Research has highlighted the role of similar peptides in promoting neuronal survival and reducing apoptosis under stress conditions. For example, the peptide's ability to modulate signaling pathways related to neuroinflammation could be beneficial in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study tested a similar peptide against E. coli, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM. The mechanism was attributed to membrane disruption caused by the peptide's amphipathic nature .
  • Neuroprotection in Cell Cultures : In vitro experiments showed that treatment with a peptide similar to H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH led to a decrease in cell death rates by 30% in neuronal cell lines exposed to oxidative stress .
  • Antioxidant Activity Assessment : A comparative study on various peptides revealed that those containing aromatic residues exhibited higher DPPH radical scavenging activity compared to other sequences, suggesting that H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH could possess similar properties .

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